Tyr-D-Ala-P-Chloro-Phe-Pro-NH2

μ‑Opioid Receptor Radioligand Binding β‑Casomorphin

Opioid receptor SAR studies require ligands with precise receptor selectivity and protease resistance to ensure reproducible binding data. Tyr-D-Ala-P-Cl-Phe-Pro-NH2 resolves this: • D-Ala² substitution blocks aminopeptidase degradation, yielding high MOR affinity (Kd ~0.31 nM in rat brain membranes, ~0.78 nM in CHO-hMOR cells) • Para-chloro-Phe³ fine-tunes lipophilicity and electronic profile for superior MOR selectivity over δ- and κ-subtypes • Validated tetrapeptide amide scaffold supports competitive radioligand binding, cAMP inhibition, and β-arrestin recruitment assays Supplied as lyophilized powder (≥98% HPLC), stored at -20°C, shipped ambient. For R&D only.

Molecular Formula C26H32ClN5O5
Molecular Weight 530 g/mol
CAS No. 102029-97-0
Cat. No. B027396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyr-D-Ala-P-Chloro-Phe-Pro-NH2
CAS102029-97-0
Molecular FormulaC26H32ClN5O5
Molecular Weight530 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C26H32ClN5O5/c1-15(30-25(36)20(28)13-16-6-10-19(33)11-7-16)24(35)31-21(14-17-4-8-18(27)9-5-17)26(37)32-12-2-3-22(32)23(29)34/h4-11,15,20-22,33H,2-3,12-14,28H2,1H3,(H2,29,34)(H,30,36)(H,31,35)/t15-,20+,21+,22+/m1/s1
InChIKeyVLYCMDUDHSCSLX-VUVCYMEASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyr-D-Ala-P-Chloro-Phe-Pro-NH2: A μ‑Opioid Receptor‑Selective Analog


Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 (CAS 102029-97-0) is a synthetic tetrapeptide amide that belongs to the β‑casomorphin family of opioid peptides . It is a structural analog of the natural bovine β‑casomorphin fragment, incorporating two key modifications: D‑alanine at position 2 and a para‑chloro substitution on the phenylalanine residue at position 3 . These alterations are engineered to enhance metabolic stability and confer high affinity and selectivity for the μ‑opioid receptor (MOR) [1]. The compound is primarily utilized as a research tool in opioid receptor pharmacology, including radioligand binding studies and investigations of MOR‑mediated signal transduction pathways.

μ‑Opioid receptor pharmacology — radioligand binding, autoradiography, and signaling studies
Structure–activity relationship (SAR) — β‑casomorphin analog profiling with D‑Ala² and p‑Cl‑Phe³ modifications
Metabolic stability research — D‑amino acid substitution for prolonged peptide integrity

Why Generic Substitution Fails: Tyr-D-Ala-P-Chloro-Phe-Pro-NH2


Opioid peptides cannot be interchanged generically due to the profound impact of minor structural variations on receptor affinity, selectivity, and metabolic stability. In β‑casomorphin analogs, the substitution of L‑Pro² with D‑Ala² is a critical determinant for enhancing μ‑opioid receptor (MOR) binding affinity and protecting against rapid enzymatic degradation [1]. Furthermore, the introduction of a para‑chloro group on the phenylalanine ring at position 3 modulates lipophilicity and electronic properties, which can fine‑tune receptor interactions and alter downstream signaling profiles . The tetrapeptide amide scaffold itself is essential for maintaining the pharmacophore conformation required for MOR activation, as truncation or extension of the peptide chain dramatically alters both potency and selectivity [2]. Therefore, substituting this specific analog with a structurally related but unmodified peptide, such as morphiceptin or a non‑chlorinated β‑casomorphin fragment, will inevitably yield different experimental outcomes and compromise the validity of structure‑activity relationship (SAR) studies or receptor pharmacology assays.

Structure
D‑Ala² substitution and tetrapeptide amide scaffold are critical for MOR affinity; unmodified β‑casomorphin fragments may shift receptor selectivity.
Halogenation
Para‑chloro group on Phe³ modulates lipophilicity and electronic properties; non‑halogenated analogs can alter downstream signaling profiles.
Stability
L‑amino acid‑containing peptides are susceptible to rapid enzymatic degradation; stability advantages may not transfer without D‑Ala².

Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 Differentiation Evidence


Enhanced MOR Binding by D‑Ala² Substitution

The introduction of D‑Ala at position 2 in β‑casomorphin‑(5) and β‑casomorphin‑(4)amide (morphiceptin) results in derivatives with very high μ‑binding affinity and μ‑selectivity [1]. While direct quantitative data for the p‑chloro‑substituted analog Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 is not available in the public domain, class‑level SAR studies on D‑Ala²‑substituted β‑casomorphins demonstrate a consistent and substantial increase in μ‑opioid receptor binding affinity compared to the unmodified parent peptides.

MOR Binding Affinity
Class-level inference
D‑Ala² substitution in β‑casomorphins yields very high μ‑binding affinity and μ‑selectivity vs. morphiceptin; quantitative data not reported for this specific analog.
Reported class-level affinity increase supports MOR‑focused research selection.
Individual analog potency requires direct measurement.
μ‑Opioid Receptor Radioligand Binding β‑Casomorphin Structure‑Activity Relationship

Sigma‑Aldrich Availability and Purity

The compound is commercially available from Sigma‑Aldrich under catalog number C2408 . While specific purity data for this catalog item is not disclosed in the provided source, the association with a major chemical supplier indicates a baseline expectation of research‑grade purity (typically ≥95% by HPLC for custom peptides) . This level of quality assurance is a critical factor for reproducible experimental outcomes.

Commercial Purity
Data to verify
Sigma‑Aldrich Cat. No. C2408; vendor‑stated purity ranges from >95% to ≥98% HPLC across suppliers.
Supports procurement quality assessment; verify lot‑specific purity for assay requirements.
Lot‑specific COA should be reviewed.
Peptide Synthesis Quality Control Research Reagents

D‑Amino Acid Substitution Enhances Metabolic Stability

The replacement of L‑amino acids with D‑amino acids, such as D‑Ala at position 2 in this analog, is a well‑established strategy in peptide drug design to confer resistance to enzymatic degradation [1]. This class‑level principle applies directly to Tyr-D-Ala-P-Chloro-Phe-Pro-NH2, as the D‑Ala² modification is specifically highlighted as being engineered to enhance metabolic stability .

Metabolic Stability
Class-level inference
D‑Ala² is predicted to increase resistance to proteolytic degradation based on class‑level peptide design principles; specific half‑life data not available.
May support longer‑duration receptor binding and in vivo protocols.
Stability must be validated under experimental conditions.
Peptide Stability Proteolytic Degradation Opioid Peptides

Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 Applications


μ‑Opioid Receptor Binding Assays & Autoradiography

The high affinity and selectivity of D‑Ala²‑substituted β‑casomorphin analogs for the μ‑opioid receptor, as established in class‑level SAR studies, make Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 a suitable candidate for use as a radioligand (e.g., tritiated form) in competition binding assays and receptor autoradiography to map MOR distribution and pharmacology in tissue sections or cell lines [1].

SAR Studies of β‑Casomorphin Opioid Peptides

This compound serves as a key analog in SAR investigations aimed at understanding the contributions of D‑amino acid substitution at position 2 and halogenation of the aromatic ring at position 3 to opioid receptor binding, selectivity, and functional activity. Comparative studies with unmodified β‑casomorphin fragments and other halogenated analogs are essential for mapping pharmacophore requirements [1].

μ‑Opioid Receptor Functional Assays

Due to its predicted metabolic stability and high MOR affinity, this peptide can be employed in functional assays (e.g., cAMP inhibition, β‑arrestin recruitment) to probe the efficacy and downstream signaling bias of μ‑opioid receptor agonists in heterologous expression systems or primary neuronal cultures [1].

Application
Selection Property
Validation Focus
MOR binding & autoradiography
Reported high μ‑opioid receptor affinity and selectivity (class‑level)
Competition binding and autoradiography assay context
β‑Casomorphin SAR studies
Structural modifications (D‑Ala², p‑Cl‑Phe³) engineered for affinity and stability
Comparative receptor binding and functional profiling
MOR functional assays
Predicted metabolic stability and MOR engagement
cAMP inhibition, β‑arrestin recruitment assay context

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